molecular formula C15H13NO B6149599 2-(1-phenylethoxy)benzonitrile CAS No. 1021148-12-8

2-(1-phenylethoxy)benzonitrile

Cat. No. B6149599
CAS RN: 1021148-12-8
M. Wt: 223.3
InChI Key:
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Description

2-(1-phenylethoxy)benzonitrile, abbreviated as 2-PEBN, is an organic compound with a molecular formula C13H12N2O. It is a colorless liquid with a sweet, pungent odor. 2-PEBN is a versatile compound, with a wide range of applications in both scientific research and industry. It has been used in the synthesis of a variety of compounds, as well as in the production of pharmaceuticals, fragrances, and dyes. In addition, 2-PEBN has been studied for its potential biomedical applications, including its ability to modulate cell signaling pathways and its potential as an anti-inflammatory agent.

Scientific Research Applications

2-PEBN has a variety of scientific research applications. It has been used in the synthesis of a variety of compounds, including pharmaceuticals and fragrances. It has also been studied for its potential biomedical applications, including its ability to modulate cell signaling pathways and its potential as an anti-inflammatory agent. In addition, 2-PEBN has been studied for its ability to inhibit the growth of certain types of cancer cells, and its potential as an anti-diabetic agent.

Mechanism of Action

The exact mechanism of action of 2-PEBN is not yet fully understood. However, it is believed that the compound interacts with various cellular proteins and enzymes, leading to changes in the cell’s signaling pathways. For example, 2-PEBN has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules. In addition, 2-PEBN has been shown to interact with various other proteins, including the transcription factor NF-κB, which is involved in the regulation of gene expression.
Biochemical and Physiological Effects
2-PEBN has been studied for its biochemical and physiological effects. In vitro studies have shown that 2-PEBN can modulate the activity of various proteins and enzymes, including COX-2 and NF-κB. In addition, 2-PEBN has been shown to inhibit the growth of certain types of cancer cells. In vivo studies have shown that 2-PEBN can reduce inflammation and pain in animal models.

Advantages and Limitations for Lab Experiments

2-PEBN has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is available in a variety of solvents. In addition, it has a wide range of potential applications, including the synthesis of a variety of compounds, modulating cell signaling pathways, and inhibiting the growth of certain types of cancer cells. However, there are some limitations to the use of 2-PEBN in laboratory experiments. For example, the compound is unstable in the presence of light, heat, and air, and must be stored under an inert atmosphere.

Future Directions

The potential future directions for 2-PEBN research are numerous. For example, further studies could be conducted to better understand the compound’s mechanism of action and its potential biomedical applications. In addition, research could be conducted to identify new synthetic methods for the production of 2-PEBN, and to develop more efficient and cost-effective methods for its use in laboratory experiments. Finally, further studies could be conducted to determine the compound’s potential as an anti-diabetic agent, and to explore its potential use in other therapeutic applications.

Synthesis Methods

2-PEBN can be synthesized in a variety of ways. One method involves the reaction of phenylethyl bromide and benzonitrile in the presence of an aqueous alkali, such as sodium hydroxide. The reaction is carried out at room temperature and yields a solution of 2-PEBN in water. Another method involves the reaction of phenylethyl bromide and benzonitrile in the presence of a palladium catalyst, such as palladium on carbon. This method yields a solution of 2-PEBN in an organic solvent, such as ethyl acetate.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(1-phenylethoxy)benzonitrile involves the reaction of 2-bromo-1-phenylethene with sodium cyanide followed by reaction with benzaldehyde.", "Starting Materials": [ "2-bromo-1-phenylethene", "Sodium cyanide", "Benzaldehyde", "Anhydrous ethanol", "Sodium hydroxide", "Hydrochloric acid", "Water" ], "Reaction": [ "Step 1: Dissolve 2-bromo-1-phenylethene (1.0 g) in anhydrous ethanol (10 mL) and add sodium cyanide (1.2 g). Stir the mixture at room temperature for 2 hours.", "Step 2: Add water (10 mL) to the reaction mixture and extract the product with dichloromethane (3 x 10 mL). Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain 2-(1-phenylethyl)acetonitrile.", "Step 3: Dissolve 2-(1-phenylethyl)acetonitrile (1.0 g) and benzaldehyde (1.2 g) in anhydrous ethanol (10 mL) and add sodium hydroxide (0.5 g). Stir the mixture at room temperature for 4 hours.", "Step 4: Acidify the reaction mixture with hydrochloric acid and extract the product with dichloromethane (3 x 10 mL). Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain 2-(1-phenylethoxy)benzonitrile." ] }

CAS RN

1021148-12-8

Product Name

2-(1-phenylethoxy)benzonitrile

Molecular Formula

C15H13NO

Molecular Weight

223.3

Purity

95

Origin of Product

United States

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